5-Fluoro-7-methoxyindoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

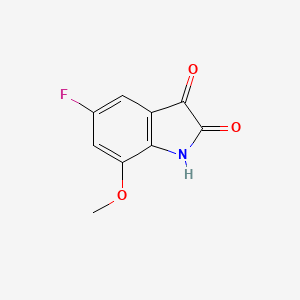

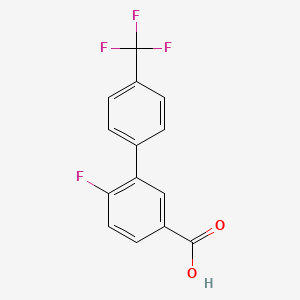

“5-Fluoro-7-methoxyindoline-2,3-dione” is a chemical compound with the molecular formula C9H6FNO3 . It has an average mass of 195.147 Da and a monoisotopic mass of 195.033173 Da . It is also known as “7-Methoxyindoline-2,3-dione” and is considered a key intermediate for the EP3 receptor, which has various biological functions involving digestion, the nervous system, kidney reabsorption, uterine contraction activity, and the inhibition of gastric acid secretion .

Molecular Structure Analysis

The molecular structure of “5-Fluoro-7-methoxyindoline-2,3-dione” is represented by the formula C9H6FNO3 . The compound’s structure includes a fluorine atom at the 5-position and a methoxy group at the 7-position of the indoline-2,3-dione core .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-7-methoxyindoline-2,3-dione” include a molecular weight of 195.15 g/mol . The compound has a molecular formula of C9H6FNO3 . Other specific physical and chemical properties are not detailed in the retrieved sources.

科学的研究の応用

Chemotherapy Efficacy in Colorectal Cancer

Research on 5-Fluorouracil (5-FU) and its derivatives has demonstrated significant applications in chemotherapy, especially in the treatment of advanced colorectal cancer. Despite extensive trials, the search for new agents with significant activity beyond 5-FU has been challenging. The most active single agent remains 5-FU, with efforts to enhance its activity explored through combinations with methotrexate, cisplatin, folinic acid, and N-(phosphonacetyl)-L-aspartic acid (PALA). Combinations of 5-FU and folinic acid have shown the most success, with two studies indicating improved patient survival with this combination compared to 5-FU alone (J. Abbruzzese & B. Levin, 1989).

Pharmacogenetics in Colorectal Cancer Therapy

The advent of pharmacogenetics in colorectal cancer therapy, particularly the use of 5-FU/folinic acid in combination with irinotecan or oxaliplatin, has significantly increased response rates and improved survival. However, the side effects of such systemic therapy can lead to life-threatening complications, emphasizing the need for biomarkers to optimize drug type, combination, and dosage for individual patients. The efficacy and toxicity of anticancer drugs are influenced by drug metabolism and transport, highlighting the critical role of enzymes in therapeutic outcomes. This underscores the urgent need for research to identify associations between gene and protein expression, genetic variability, and response to therapy (B. Mohelníková-Duchoňová, B. Melichar, & P. Souček, 2014).

Oral Prodrugs of 5-Fluorouracil

Developments in the creation of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, have been pivotal in enhancing the therapeutic effectiveness of 5-FU in the treatment of solid tumors. These prodrugs aim to improve the cytotoxicity of 5-FU, addressing the need for more effective and less toxic fluoropyrimidines. The review of these prodrugs presents an in-depth analysis of their pharmacological principles, antitumor activity, and associated toxicities, providing a comprehensive tool for further exploration in this field (M. Malet-Martino & R. Martino, 2002).

Fluorinated Pyrimidines in Cancer Chemotherapy

The chemistry of fluorinated pyrimidines has been crucial in treating cancer, with 5-FU being a cornerstone for more than 2 million cancer patients annually. The review covers methods for 5-FU synthesis, including the incorporation of isotopes to study metabolism and biodistribution, and discusses the impact of fluorine substitution on nucleic acid structure, dynamics, and the inhibition of RNA- and DNA-modifying enzymes. This exploration aids in understanding the mechanisms behind 5-FU's cytotoxicity and the development of polymeric fluoropyrimidines for more precise cancer treatment in personalized medicine (W. Gmeiner, 2020).

Safety And Hazards

The safety data sheet for a related compound, “Indoline-2,3-dione”, suggests avoiding dust formation, breathing mist, gas, or vapors, and using personal protective equipment. In case of skin contact, it is advised to wash off with soap and plenty of water . For “5-fluoro-7-Methoxyindoline-2,3-dione”, it is recommended to handle with gloves and ensure adequate ventilation .

特性

IUPAC Name |

5-fluoro-7-methoxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXPZFHNRROWFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NC(=O)C2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734229 |

Source

|

| Record name | 5-Fluoro-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-7-methoxyindoline-2,3-dione | |

CAS RN |

1239699-07-0 |

Source

|

| Record name | 5-Fluoro-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)

![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)

![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)